molecular formula C20H33F3N2O2 B7026327 N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide

Cat. No.: B7026327
M. Wt: 390.5 g/mol
InChI Key: MKEQKSGQMQJMSD-UHFFFAOYSA-N
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Description

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide is a complex organic compound with unique structural features. This compound is noteworthy for its azaspiro structure and trifluoromethyl group, which are often associated with significant pharmacological properties.

Properties

IUPAC Name

N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33F3N2O2/c1-18(2,3)27-15-11-14(12-15)5-9-24-17(26)25-10-6-16(20(21,22)23)19(13-25)7-4-8-19/h14-16H,4-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQKSGQMQJMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CCNC(=O)N2CCC(C3(C2)CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Cyclobutylation: : The synthesis often begins with the cyclobutylation of a suitable precursor to introduce the cyclobutyl moiety.

  • Formation of Azaspiro Compound: : Following this, various steps involving nucleophilic substitutions and cyclizations are performed to construct the azaspiro scaffold.

  • Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic trifluoromethylation techniques are used to introduce the trifluoromethyl group.

  • Final Amidation: : The compound undergoes amidation reactions under controlled conditions to form the final carboxamide structure.

Industrial Production Methods

  • Scale-Up Reactions: : Industrial production may involve batch or continuous flow synthesis, optimizing each reaction step for efficiency and yield.

  • Purification: : Methods like chromatography, recrystallization, or distillation are used to ensure the purity of the final product.

  • Quality Control: : Rigorous quality control measures, including NMR, mass spectrometry, and IR spectroscopy, are applied.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, possibly transforming certain alkyl groups into carbonyl-containing functionalities.

  • Reduction: : Reduction reactions may be employed to reduce any carbonyl groups or to alter the cyclobutyl moiety.

  • Substitution: : Nucleophilic and electrophilic substitution reactions could modify the azaspiro scaffold or the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halides for nucleophilic substitution, electrophiles for electrophilic substitution.

Major Products

  • Oxidation Products: : Carbonyl derivatives.

  • Reduction Products: : Alcohols or simplified ring structures.

  • Substitution Products: : Varied functional group-substituted derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound may serve as a catalyst or catalyst precursor in organic reactions.

  • Synthetic Intermediates: : Used as a building block for more complex molecules.

Biology

  • Biochemical Studies: : Used to understand enzyme interactions and metabolic pathways.

Medicine

  • Pharmacological Research: : Investigated for potential therapeutic properties, such as anti-inflammatory or antitumor activities.

Industry

  • Material Science:

Mechanism of Action

Molecular Targets

  • Receptors: : Potential interaction with specific cellular receptors, modulating biological pathways.

  • Enzymes: : May inhibit or activate particular enzymes involved in metabolic processes.

Pathways Involved

  • Signal Transduction: : Modulation of signaling pathways that control cell function and behavior.

  • Gene Expression: : May influence the expression of genes associated with specific diseases or conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.4]octane-6-carboxamide

  • N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-thiocarboxamide

Highlighting Uniqueness

  • Structural Differences: : Variations in the spiro ring size and substituent positions.

  • Pharmacological Profile: : Distinct biological activities owing to structural nuances.

The compound N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide exemplifies the synthesis and applications of modern organic compounds with significant scientific interest. Whether in synthetic organic chemistry, biological research, or pharmacological development, its potential impacts are vast and multifaceted. Fascinating, isn't it?

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